molecular formula C17H16N2O6S2 B4059625 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate

4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate

Cat. No.: B4059625
M. Wt: 408.5 g/mol
InChI Key: VGKDCUBFONAPQD-GHXNOFRVSA-N
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Description

4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate is a synthetic compound with a unique structure featuring an ethoxy, a nitro group, and a thiazolidine core

Properties

IUPAC Name

[2-ethoxy-6-nitro-4-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S2/c1-4-6-26-17-18-12(16(21)27-17)7-11-8-13(19(22)23)15(25-10(3)20)14(9-11)24-5-2/h4,7-9H,1,5-6H2,2-3H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDCUBFONAPQD-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate typically involves a multi-step process:

  • Formation of the thiazolidine ring: : A key intermediate, 2-(allylthio)-5-oxo-1,3-thiazolidine-4-carbaldehyde, is synthesized from thiourea and an appropriate carbonyl compound under acidic conditions.

  • Acetylation and nitration: : This intermediate undergoes acetylation with acetic anhydride followed by nitration using a nitrating agent such as nitric acid or a nitration mixture.

  • Final coupling: : The resultant nitrated compound is coupled with an ethoxy-substituted phenyl acetic acid derivative under basic conditions to yield the final product.

Industrial Production Methods: In industrial settings, large-scale production might involve:

  • Optimization of reaction conditions for higher yields.

  • Implementation of catalytic methods to minimize by-products.

  • Use of continuous flow reactors to maintain consistent quality and scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions:

  • Oxidation: : The allylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride.

  • Substitution: : The ethoxy group can participate in nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Hydrogen with a metal catalyst, tin(II) chloride.

  • Nucleophiles: : Bases such as sodium ethoxide or potassium tert-butoxide.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Amino derivatives: from reduction.

  • Substituted phenyl acetates: from nucleophilic substitution.

Scientific Research Applications

4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate has several scientific applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic transformations.

  • Biology: : Investigated for its potential enzyme inhibition properties and interaction with biological macromolecules.

  • Medicine: : Explored for its pharmacological activities, such as antimicrobial and anti-inflammatory effects.

  • Industry: : Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, influencing cellular oxidative stress. The thiazolidine ring may interact with enzymes, potentially inhibiting their activity by binding to the active site or altering the enzyme's conformation.

Comparison with Similar Compounds

Compared to other compounds with similar thiazolidine or nitro functionalities, 4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate stands out due to its unique combination of groups, which confer distinct reactivity and application potential.

Similar Compounds

  • Thiazolidine derivatives: : These often exhibit biological activity, particularly as antidiabetic agents.

  • Nitrophenyl acetates: : Used in various organic synthesis applications due to their reactive nitro and acetate groups.

There you have it—a comprehensive overview of this fascinating compound. What do you think?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate
Reactant of Route 2
Reactant of Route 2
4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate

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